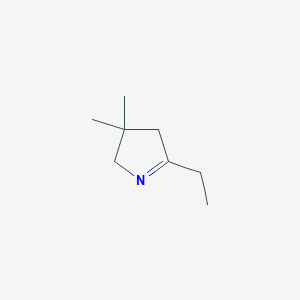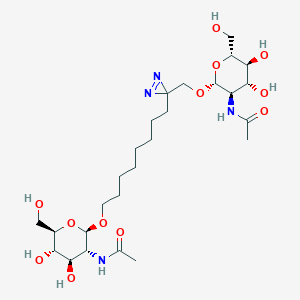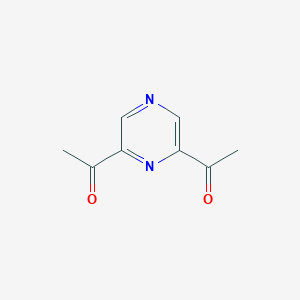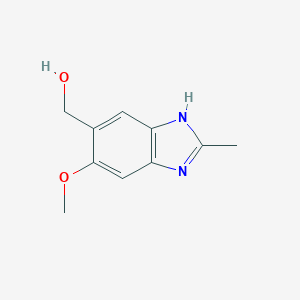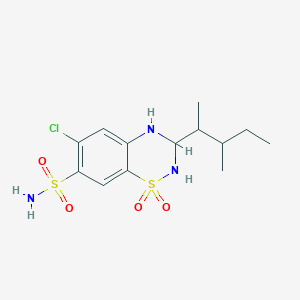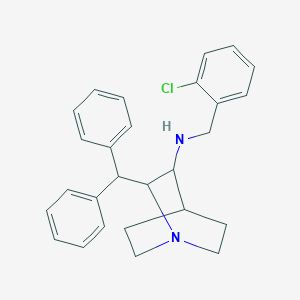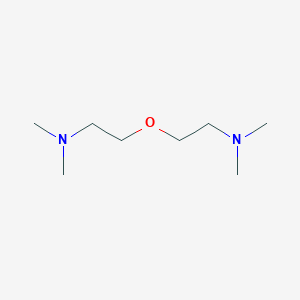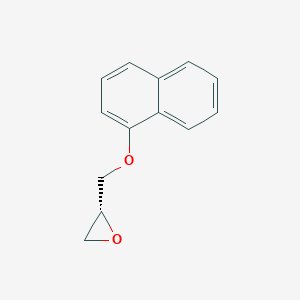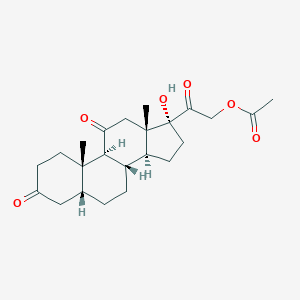
Dihydrocortisone acetate
Vue d'ensemble
Description
Dihydrocortisone acetate, also known as hydrocortisone acetate, is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in the treatment of various conditions such as classic congenital adrenal hyperplasia (CAH), a disorder characterized by cortisol deficiency and androgen excess . The compound binds to cytoplasmic glucocorticoid receptors, initiating the transcription of genes encoding anti-inflammatory mediators, which in turn inhibit the synthesis of prostaglandins and leukotrienes .
Synthesis Analysis
The synthesis of hydrocortisone acetate and its intermediates involves several chemical reactions. One method starts with androstenedione as the primer, leading to the intermediate pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate through etherification protection, Wittig reaction, and oxidation steps . Another study reports the isolation of hydrocortisone acetate from the flowers of Allamanda Violacea, followed by its conversion to other corticosteroids prodrugs .
Molecular Structure Analysis
The molecular structure of hydrocortisone acetate has been elucidated using synchrotron X-ray powder diffraction data and refined with density functional techniques. It crystallizes in space group P21 with specific cell dimensions and forms a three-dimensional hydrogen bond network .
Chemical Reactions Analysis
Hydrocortisone acetate is involved in various chemical reactions within the body. It initially binds to the cytoplasmic glucocorticoid receptor, leading to the transcription of anti-inflammatory genes. The compound's reactivity and reactive sites have been examined using reactivity descriptors, and its electronic properties have been studied through frontier orbitals and band gap energies .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrocortisone acetate have been characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry. Quantum chemical calculations have been performed to understand the electronic properties, intramolecular interactions, and reactivity of the synthesized prodrugs. The molecular electrostatic potential (MEP) surface analysis has also been carried out to gain insight into the properties of the synthesized compounds .
Applications De Recherche Scientifique
Application in 21-Hydroxylase Deficiency Treatment
Dihydrocortisone acetate, also known as hydrocortisone acetate, has been studied in the context of 21-hydroxylase deficiency (21OHD). A study by Auchus et al. (2014) explored the use of abiraterone acetate alongside hydrocortisone and 9α-fludrocortisone acetate. This combination was found to correct androgen excess in women with 21OHD without causing hypertension or hypokalemia (Auchus et al., 2014).
Transdermal Permeation Control in Topical Formulations
Research by Fini et al. (2008) investigated hydrocortisone acetate in various topical formulations. They found that different formulations (hydrophilic and hydrophobic) affected the release and permeation of hydrocortisone acetate across animal membranes. This study is crucial for optimizing topical treatments (Fini et al., 2008).
Role in Primary Adrenal Insufficiency Management
A clinical guideline by Bornstein et al. (2016) on primary adrenal insufficiency outlined the use of hydrocortisone acetate. It emphasized the importance of accurate dosing and monitoring to manage the condition effectively (Bornstein et al., 2016).
Involvement in Hypothalamic Obesity
Tiosano et al. (2003) explored the role of 11β-Hydroxysteroid dehydrogenase activity in hypothalamic obesity. They investigated patients with hypothalamic obesity and secondary adrenal insufficiency treated with hydrocortisone acetate, revealing insights into the obesity observed in patients with hypothalamic lesions (Tiosano et al., 2003).
Applications in Ophthalmic Inflammation
Kivilcim (2023) assessed the efficacy of mineralocorticoids, including fludrocortisone acetate, in treating ocular inflammation in a rabbit model. This study highlighted the potential use of corticosteroids, particularly those with mineralocorticoid activity, in reducing ocular inflammation (Kivilcim, 2023).
Impact on Fertility and Sexual Behavior
Pereira et al. (2003) investigated the effects of prenatal exposure to hydrocortisone acetate on fertility and sexual behavior in male rats. This study provided insights into the long-term impact of hydrocortisone exposure during pregnancy on the reproductive and sexual health of offspring (Pereira et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNJEFLSOQGST-LPEMZKRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191381 | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrocortisone acetate | |
CAS RN |
1499-59-8 | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B5QZ569N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



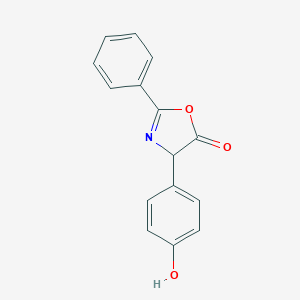

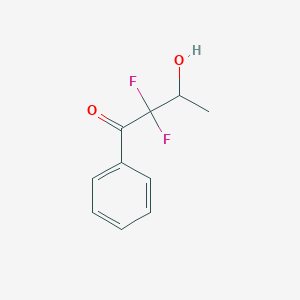
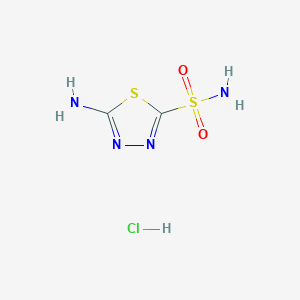
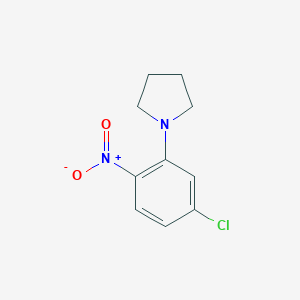
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
